molecular formula C24H31NO5 B11227779 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

Cat. No.: B11227779
M. Wt: 413.5 g/mol
InChI Key: KXCHBNZOIKJPGV-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate with 4-methoxyphenol under appropriate conditions to form the desired ether linkage.

    Final coupling with pentanone: The final step involves the coupling of the intermediate with pentanone under conditions that promote the formation of the desired ketone.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield phenolic and alcohol derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a neurotransmitter modulator and its potential use in the treatment of neurological disorders.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: This compound can be used as an intermediate in the synthesis of more complex molecules for use in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE can be compared with other similar compounds, such as:

    1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}BUTAN-1-ONE: This compound has a similar structure but with a butanone group instead of a pentanone group, which may affect its chemical properties and biological activity.

    1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}HEXAN-1-ONE: This compound has a hexanone group, which may result in different pharmacokinetic properties compared to the pentanone derivative.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one

InChI

InChI=1S/C24H31NO5/c1-5-6-7-24(26)25-13-12-17-14-22(28-3)23(29-4)15-20(17)21(25)16-30-19-10-8-18(27-2)9-11-19/h8-11,14-15,21H,5-7,12-13,16H2,1-4H3

InChI Key

KXCHBNZOIKJPGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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